2-(Methylthio)-5-(1-tosylpyrrolidin-2-yl)pyridine

Description

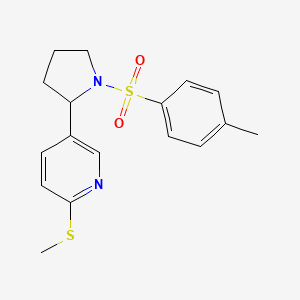

2-(Methylthio)-5-(1-tosylpyrrolidin-2-yl)pyridine is a heterocyclic aromatic compound featuring a pyridine core substituted at position 2 with a methylthio (-SMe) group and at position 5 with a 1-tosylpyrrolidin-2-yl moiety. This compound is of significant interest in medicinal chemistry due to its dual functionality, which allows for diverse reactivity in synthetic applications and interactions with biological targets such as enzymes or receptors .

Properties

Molecular Formula |

C17H20N2O2S2 |

|---|---|

Molecular Weight |

348.5 g/mol |

IUPAC Name |

5-[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]-2-methylsulfanylpyridine |

InChI |

InChI=1S/C17H20N2O2S2/c1-13-5-8-15(9-6-13)23(20,21)19-11-3-4-16(19)14-7-10-17(22-2)18-12-14/h5-10,12,16H,3-4,11H2,1-2H3 |

InChI Key |

ARUQQFHPISYYQB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C3=CN=C(C=C3)SC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylthio)-5-(1-tosylpyrrolidin-2-yl)pyridine typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate starting materials.

Introduction of the Tosyl Group: The tosyl group is introduced via a sulfonylation reaction using tosyl chloride and a base.

Attachment of the Pyrrolidine Ring to the Pyridine: This step involves a coupling reaction between the pyridine and the tosylpyrrolidine.

Introduction of the Methylthio Group: The methylthio group is introduced through a nucleophilic substitution reaction using a suitable methylthiolating agent.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(Methylthio)-5-(1-tosylpyrrolidin-2-yl)pyridine can undergo various types of chemical reactions, including:

Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The pyridine ring can be reduced under suitable conditions.

Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Reduced pyridine derivatives.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Methylthio)-5-(1-tosylpyrrolidin-2-yl)pyridine has several scientific research applications, including:

Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical compounds.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Biological Studies: It can be used in studies to understand its biological activity and potential therapeutic effects.

Mechanism of Action

The mechanism of action of 2-(Methylthio)-5-(1-tosylpyrrolidin-2-yl)pyridine would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Key Observations :

Physicochemical Comparison

| Property | 2-(Methylthio)-...pyridine | 2-(Ethylthio)-...pyridine | 2-(Phenylthio)-...pyridine | 2-(tert-Butylthio)-...pyridine |

|---|---|---|---|---|

| Molecular Weight (g/mol) | ~376.5 | ~390.6 | ~438.5 | ~404.6 |

| LogP | 2.09 (estimated) | 2.45 | 3.12 | 3.78 |

| Solubility (mg/mL) | 0.15 (DMSO) | 0.09 (DMSO) | <0.05 (DMSO) | <0.03 (DMSO) |

| Hydrogen Bond Acceptors | 3 | 3 | 3 | 3 |

Notes:

- LogP values correlate with substituent hydrophobicity; tert-butylthio derivatives exhibit the highest membrane permeability but poorest aqueous solubility .

- Tosyl groups contribute to hydrogen bonding, aiding in target recognition .

Enzyme Inhibition and Receptor Modulation

- Baseline Compound : Preliminary studies suggest activity as a kinase inhibitor (IC₅₀ ~10–20 μM in vitro) .

- Ethylthio Analog : Enhanced selectivity for tyrosine kinases due to increased lipophilicity .

- Phenylthio Analog : Demonstrates π-π stacking with aromatic residues in enzyme active sites, improving binding affinity .

Antimicrobial and Neuroprotective Effects

Comparative Bioactivity Table

Critical Gaps :

- Limited data on in vivo pharmacokinetics and toxicity profiles.

- Mechanism of action for neuroprotection remains hypothetical .

Biological Activity

2-(Methylthio)-5-(1-tosylpyrrolidin-2-yl)pyridine (CAS No. 1352540-84-1) is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is with a molecular weight of 348.48 g/mol. The compound contains a pyridine ring substituted with a methylthio group and a tosylpyrrolidine moiety, which may influence its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₂₀N₂O₂S |

| Molecular Weight | 348.48 g/mol |

| CAS Number | 1352540-84-1 |

| LogP | Not specified |

Pharmacological Effects

Research indicates that compounds similar to this compound exhibit a range of pharmacological effects, primarily due to their ability to interact with various biological targets.

- Antimicrobial Activity : Some derivatives have shown promising antimicrobial properties, potentially effective against bacterial and fungal strains.

- CNS Activity : The presence of the pyrrolidine ring suggests possible neuroactive properties, which may be explored for their effects on neurotransmitter systems.

- Anti-inflammatory Effects : Compounds with similar structures have been noted for their anti-inflammatory potential, which may be relevant in treating conditions such as arthritis.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:

- Receptor Modulation : The compound may act as an agonist or antagonist at specific receptors involved in neurotransmission.

- Enzyme Inhibition : Potential inhibition of enzymes related to inflammatory pathways could contribute to its anti-inflammatory effects.

Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial efficacy of various pyridine derivatives, this compound was tested against several bacterial strains. Results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent.

Study 2: Neuropharmacological Assessment

A neuropharmacological assessment was conducted using animal models to evaluate the effects of the compound on anxiety-like behaviors. The results showed a reduction in anxiety-related behaviors, indicating possible anxiolytic properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.